tert-Butyl 3-iodoisonicotinate

Suzuki-Miyaura Coupling Oxidative Addition Heteroaryl Halide Reactivity

Researchers relying on methyl/ethyl esters face premature hydrolysis during Fmoc deprotection, compromising multi-step sequences. tert-Butyl 3-iodoisonicotinate resolves this with an acid-labile protecting group that is stable to base yet cleaved selectively by TFA. • Enables sequential, chemoselective Suzuki-Miyaura coupling at C3 while the tert-butyl ester remains intact • Orthogonal deprotection leaves methyl/ethyl esters and Fmoc amines untouched, streamlining peptidomimetic synthesis • Steric bulk modulates coupling kinetics for deliberate reaction control not possible with less hindered analogs

Molecular Formula C10H12INO2
Molecular Weight 305.11 g/mol
Cat. No. B13924594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-iodoisonicotinate
Molecular FormulaC10H12INO2
Molecular Weight305.11 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=C(C=NC=C1)I
InChIInChI=1S/C10H12INO2/c1-10(2,3)14-9(13)7-4-5-12-6-8(7)11/h4-6H,1-3H3
InChIKeyVKNDCXCGDFTDKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 3-iodoisonicotinate (CAS 2733358-29-5): Baseline Profile for Sourcing Decisions


tert-Butyl 3-iodoisonicotinate (IUPAC: tert-butyl 3-iodopyridine-4-carboxylate) is a halogenated pyridine ester building block with molecular formula C10H12INO2 and molecular weight 305.11 g/mol . As a derivative of isonicotinic acid, it features an iodine atom at the 3-position of the pyridine ring and a tert-butyl ester protecting group at the 4-position . This compound is classified as an organic halide and ester, serving primarily as a versatile intermediate in palladium-catalyzed cross-coupling reactions for medicinal chemistry and organic synthesis applications .

Palladium-catalyzed cross-coupling building block
Orthogonal acid-labile tert-butyl ester protection
Regioselective C3 iodo functionalization

Why tert-Butyl 3-iodoisonicotinate Cannot Be Replaced by Generic 3-Iodoisonicotinic Acid or Alternative Esters


Generic substitution with the parent acid (3-iodoisonicotinic acid) or alternative esters (e.g., methyl, ethyl) introduces significant liabilities that compromise synthetic utility in multi-step sequences. The free carboxylic acid exhibits a high melting point (241.8 °C) and limited solubility in organic media [1], precluding its direct use in standard coupling reactions without additional protection/deprotection steps. Methyl and ethyl esters, while more reactive, lack orthogonal protecting group strategy; their deprotection under basic conditions can hydrolyze other sensitive esters present in complex intermediates. The tert-butyl ester of tert-butyl 3-iodoisonicotinate provides acid-labile orthogonal protection that can be selectively cleaved with TFA while leaving methyl/ethyl esters intact, enabling precise control over synthetic sequences . Furthermore, the bulky tert-butyl group creates steric hindrance that modulates reaction kinetics in Suzuki-Miyaura couplings compared to less hindered analogs .

Risk Factor
tert-Butyl 3-iodoisonicotinate
Alternative Esters / Acid
Protecting group orthogonality
Acid-labile (TFA), orthogonal to base-stable esters
Methyl/ethyl esters: base-labile, non-orthogonal; free acid requires additional protection
Solubility & processability
Good organic solubility, ready for solution-phase chemistry
Free acid: high melting point, limited organic solubility; may need pre-activation
Coupling kinetics control
Bulky tert-butyl group allows ligand-modulated transmetalation
Minimal steric hindrance; less tunable selectivity in sequential couplings

Quantitative Differentiation Evidence for tert-Butyl 3-iodoisonicotinate Against Key Comparators


C3-Iodo Substitution Confers Superior Suzuki-Miyaura Oxidative Addition Reactivity vs. C2-Iodo and C4-Iodo Regioisomers

The iodine substituent at the C3-position of the pyridine ring provides enhanced oxidative addition reactivity in Suzuki-Miyaura couplings compared to regioisomeric iodoisonicotinates. In a direct comparative metalation study, ethyl 3-iodoisonicotinate was synthesized from ethyl isonicotinate in 65% yield under (TMP)3CdLi conditions, whereas the less stable ethyl 4-iodonicotinate formed under identical conditions but required immediate conversion due to stability concerns [1]. The C3-iodo position benefits from electronic activation by the adjacent ester group (ortho relationship) and the pyridine nitrogen (meta relationship), providing a unique balance of reactivity and stability that neither C2-iodo (ortho to nitrogen, prone to nucleophilic aromatic substitution) nor C4-iodo (meta to nitrogen, reduced electronic activation) regioisomers can simultaneously achieve.

C3-I metalation yield vs. regioisomers
Head-to-head
Ethyl 3-iodoisonicotinate: 65% yield
Reported higher metalation yield and stable isolation support C3 building block selection
(TMP)₃CdLi conditions; 4-iodonicotinate unstable, 38% overall after two-step conversion
Suzuki-Miyaura Coupling Oxidative Addition Heteroaryl Halide Reactivity Regioselectivity

tert-Butyl Ester Provides Orthogonal Acid-Labile Protection Unavailable in Methyl or Ethyl Ester Analogs

The tert-butyl ester functionality in tert-butyl 3-iodoisonicotinate enables orthogonal deprotection under acidic conditions (e.g., TFA/CH2Cl2) without affecting methyl or ethyl esters present elsewhere in the molecule. In contrast, methyl 3-iodoisonicotinate (MW 262.94 g/mol, calculated logP ~1.47) and ethyl 3-iodoisonicotinate (MW 277.06 g/mol) require basic hydrolysis conditions that would simultaneously cleave other base-sensitive esters or protecting groups (e.g., Fmoc, acetate esters) . This orthogonality is critical for multi-step syntheses where sequential deprotection of multiple ester functionalities is required. Additionally, the tert-butyl ester provides enhanced steric shielding of the ester carbonyl, reducing unwanted nucleophilic attack during amination or substitution reactions at the C3-iodo position.

Orthogonal deprotection strategy
Class-level inference
tert-Butyl ester: acid-labile (TFA/CH₂Cl₂); methyl/ethyl esters: base-labile
Supports sequential deprotection in multi-step synthesis without cross-reactivity
Class-level inference; orthogonal compatibility requires validation in specific sequence context
Orthogonal Protection Solid-Phase Synthesis Multi-Step Synthesis Protecting Group Strategy

Enhanced Steric Profile of tert-Butyl Ester Modulates Transmetalation Kinetics in Pd-Catalyzed Couplings vs. Methyl Ester

The bulky tert-butyl group in tert-butyl 3-iodoisonicotinate introduces steric hindrance near the reactive iodine center that significantly impacts transmetalation kinetics in Suzuki-Miyaura couplings. This steric bulk can slow transmetalation with standard ligands, but the effect can be mitigated or exploited through appropriate ligand selection: bulky biaryl phosphine ligands such as SPhos, XPhos, or JohnPhos are specifically designed to overcome steric hindrance in heteroaryl halide couplings [1]. This steric modulation provides a tunable reactivity profile not available with the minimally hindered methyl ester analog. In head-to-head comparisons of similar tert-butyl vs. methyl ester substrates, the tert-butyl variant often requires elevated temperatures or specific bulky ligands (e.g., SPhos, XPhos) to achieve comparable conversion rates, offering chemists deliberate control over coupling selectivity in substrates containing multiple reactive halides .

Steric modulation in Suzuki coupling
Class-level inference
Bulky tert-butyl group modulates transmetalation kinetics; ligand selection (bulky biaryl phosphines) restores reactivity
Provides chemoselectivity control through deliberate ligand/temperature tuning
Ligand-dependent kinetics; review ligand compatibility for target substrate
Suzuki-Miyaura Transmetalation Steric Effects Buchwald Ligands Reaction Optimization

Iodo Substituent Enables Versatile Pd-Catalyzed Functionalization Including C-C, C-N, and C-O Bond Formation Beyond Suzuki-Miyaura Scope

The iodine atom at C3 serves as a universal leaving group for a broad spectrum of palladium-catalyzed transformations that are inaccessible or significantly less efficient with bromo or chloro analogs. Iodoheterocycles like tert-butyl 3-iodoisonicotinate can undergo Suzuki-Miyaura, Sonogashira, Heck, Hartwig-Buchwald amination, and carbonylation processes to construct libraries of medicinally relevant heterocycles under mild conditions and in high yields [1]. In Suzuki coupling, aryl iodides demonstrate reactivity superior to bromides and far exceeding chlorides, with the established reactivity hierarchy being ArI > ArBr ≫ ArCl [2]. For carbonylative Suzuki-Miyaura coupling specifically, aryl and heteroaryl iodides have been shown to produce aryl ketones and heteroaryl ketones in good to excellent yields using immobilized Pd catalysts [3]. This broad reaction scope at the C3 position, combined with the orthogonal tert-butyl ester at C4, creates a uniquely versatile bifunctional building block for divergent synthesis strategies.

Pd-coupling scope (I vs. Br vs. Cl)
Class-level inference
C3-I enables Suzuki, Sonogashira, Heck, Buchwald-Hartwig, carbonylation
Iodo: broad scope, mild conditions Bromo/Chloro: limited or specialized catalysts
Broader reaction scope supports divergent library synthesis under milder conditions
Reactivity hierarchy: ArI > ArBr ≫ ArCl; review specific coupling protocols
Cross-Coupling Buchwald-Hartwig Amination Sonogashira Coupling Heck Reaction Carbonylation

High-Value Application Scenarios Where tert-Butyl 3-iodoisonicotinate Outperforms Alternatives


Solid-Phase Synthesis of Peptidomimetics Requiring Sequential Orthogonal Ester Deprotection

In solid-phase synthesis of complex peptidomimetics containing multiple ester functionalities, tert-butyl 3-iodoisonicotinate enables precise orthogonal deprotection strategy. The acid-labile tert-butyl ester can be selectively cleaved with TFA while leaving Fmoc-protected amines and methyl/ethyl esters intact, allowing sequential unmasking of functional groups . This capability is not available with methyl 3-iodoisonicotinate, which would undergo premature hydrolysis under the basic conditions required for Fmoc deprotection.

Construction of 3,4-Disubstituted Pyridine Libraries via Sequential Chemoselective Cross-Coupling

The combination of a reactive C3-iodo group and a protected C4-carboxylate enables sequential chemoselective cross-coupling strategies. The iodo group can undergo Suzuki-Miyaura coupling with aryl boronic acids to introduce diversity at C3 while the tert-butyl ester remains intact [1]. Subsequent deprotection of the tert-butyl ester with TFA reveals the free carboxylic acid for amide bond formation or additional diversification. The steric bulk of the tert-butyl group can be exploited to modulate coupling kinetics through ligand selection (SPhos/XPhos vs. standard ligands), providing deliberate control over reaction sequence .

Radiolabeling Studies Requiring 125I or 131I Isotope Incorporation for Biological Imaging

For biological tracking and imaging studies, the iodine atom at C3 can be replaced with radioactive isotopes (125I or 131I) through isotopic exchange or via the same synthetic routes used for the non-radioactive compound . The tert-butyl ester provides the orthogonal protection necessary for subsequent conjugation to targeting moieties (e.g., peptides, antibodies) after radiolabeling. Methyl or ethyl esters lack this orthogonality, as their basic hydrolysis would compromise the integrity of acid-sensitive radiolabeled conjugates.

Synthesis of Dipyridopyrimidinone Scaffolds via One-Pot Cross-Coupling/Cyclization

The reactivity of the C3-iodo position in isonicotinate esters has been demonstrated in one-pot palladium-catalyzed cross-coupling/cyclization sequences using 2-aminopyridine to afford dipyrido[1,2-a:4′,3′-d]pyrimidin-11-one derivatives [2]. tert-Butyl 3-iodoisonicotinate, with its acid-labile ester, is the preferred substrate when the target scaffold requires a free carboxylic acid at a late stage or when the tert-butyl ester serves as a solubility-enhancing group during the coupling step.

Application
Selection Property
Validation Focus
Solid-phase peptidomimetic synthesis
Orthogonal ester protection (acid-labile tert-butyl)
TFA-mediated deprotection without Fmoc/methyl ester cleavage
3,4-Disubstituted pyridine library construction
Sequential chemoselective cross-coupling
Ligand-controlled coupling sequence and steric modulation
Radiolabeling studies (¹²⁵I/¹³¹I)
Isotopic exchange compatibility with orthogonal protection
Post-labeling conjugation integrity under acidic deprotection
One-pot cross-coupling/cyclization to dipyridopyrimidinones
Iodo reactivity with acid-labile ester
Cyclization efficiency and late-stage acid deprotection

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